molecular formula C14H14N2O4 B2537427 4-(2-ethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione CAS No. 2108781-12-8

4-(2-ethoxyphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2537427
CAS No.: 2108781-12-8
M. Wt: 274.276
InChI Key: ZSJDYRWFZLZXFX-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs, particularly as kinase inhibitors .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV, IR, NMR, and Mass spectral analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its molecular weight and empirical formula, can be determined using various analytical techniques .

Mechanism of Action

Many pyrimidine derivatives act as kinase inhibitors, blocking the activity of enzymes that play a key role in cell division and growth . This makes them potential candidates for the development of anticancer drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrimidine derivatives may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

The development of new pyrimidine derivatives with improved potency and selectivity is a promising area of research in medicinal chemistry . These compounds have the potential to be developed into effective drugs for the treatment of various diseases, including cancer .

Properties

IUPAC Name

4-(2-ethoxyphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-2-19-10-6-4-3-5-8(10)12-11-9(7-20-13(11)17)15-14(18)16-12/h3-6,12H,2,7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJDYRWFZLZXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(COC3=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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